N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Catalog No.
S12590497
CAS No.
M.F
C24H24N2O3S2
M. Wt
452.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-...

Product Name

N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

IUPAC Name

N-(4-acetylphenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Molecular Formula

C24H24N2O3S2

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C24H24N2O3S2/c1-3-17-6-8-18(9-7-17)15-21-23(29)26(24(30)31-21)14-4-5-22(28)25-20-12-10-19(11-13-20)16(2)27/h6-13,15H,3-5,14H2,1-2H3,(H,25,28)/b21-15-

InChI Key

PQRZAUGEMRTWMM-QNGOZBTKSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C

N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound characterized by a thiazolidinone core structure. Its chemical formula is C20H22N2O3SC_{20}H_{22}N_2O_3S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features an acetyl group attached to a phenyl ring, a butanamide moiety, and a thiazolidinone ring with a substituted ethylbenzylidene group. This unique combination of functional groups contributes to its potential biological activity and applications in medicinal chemistry.

  • Formation of Thiazolidinone: Typically synthesized through the reaction of 2-aminothiophenol with appropriate aldehydes and acetic anhydride under acidic conditions.
  • Michael Addition: The thiazolidinone can undergo Michael addition with α,β-unsaturated carbonyl compounds to form the desired product.
  • Condensation Reactions: Further condensation reactions may occur to introduce the ethylbenzylidene group, enhancing the compound's structural complexity.

These reactions are crucial for constructing the thiazolidinone framework and adding substituents that confer specific biological properties.

N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide exhibits various biological activities that make it a candidate for pharmacological studies:

  • Antimicrobial Properties: Compounds with thiazolidinone structures often display antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation in various biological models.
  • Anticancer Activity: Research indicates that thiazolidinones can inhibit tumor growth through various mechanisms, including apoptosis induction.

The specific biological profile of this compound would require empirical testing to confirm these activities.

Several synthetic routes can be employed to prepare N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide:

  • One-Pot Synthesis: Utilizing a one-pot reaction involving 4-acetylphenol, ethylbenzaldehyde, and thioacetamide under reflux conditions can yield the target compound efficiently.
  • Multi-step Synthesis: Involves separate steps for synthesizing the thiazolidinone core followed by functionalization with the butanamide and ethylbenzaldehyde components.
  • Microwave-Assisted Synthesis: This modern technique can enhance reaction rates and yields while reducing reaction times.

These methods are essential for producing the compound in sufficient quantities for further study.

N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has potential applications in various fields:

  • Pharmaceuticals: As a potential drug candidate for treating infections or inflammatory diseases.
  • Agricultural Chemicals: Could be explored as a fungicide or pesticide due to its antimicrobial properties.
  • Biochemical Research: Useful in studying mechanisms of action related to thiazolidinone derivatives.

The versatility of this compound makes it valuable across multiple scientific domains.

Interaction studies are crucial for understanding how N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide interacts with biological systems:

  • Protein Binding Studies: Determining how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes involved in disease pathways can highlight therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells will inform its bioavailability and efficacy.

These studies are critical for advancing the compound's development into clinical applications.

Several compounds share structural similarities with N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide:

Compound NameStructureUnique Features
5-benzylidene-thiazolidineThiazolidine core with benzylideneSimpler structure; lacks acetyl group
2-thioxo-thiazolidine derivativesThiazolidine with different substituentsVarying biological activities depending on substituents
N-(substituted phenyl)thiazolidinesThiazolidine core with various phenolic groupsDiverse pharmacological profiles based on substitutions

The unique combination of functional groups in N-(4-acetylphenyl)-4-[...]-butanamide sets it apart from these similar compounds, potentially enhancing its biological activity and specificity as a therapeutic agent.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

452.12283498 g/mol

Monoisotopic Mass

452.12283498 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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